molecular formula C21H19NO B563431 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 CAS No. 1184982-52-2

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3

Cat. No.: B563431
CAS No.: 1184982-52-2
M. Wt: 304.407
InChI Key: XCELQJUXTOVVAV-IOPCVUFMSA-N
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Description

“5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3” is a labelled compound with the molecular formula C21H16D3NO . It is a derivative of 5H-Dibenz[b,f]azepine, a tricyclic amine with a seven-membered ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of structurally novel SIRT2 inhibitors was achieved through the chemical synthesis and biological characterization of a small-molecule compound library based around the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold .


Molecular Structure Analysis

The molecular structure of the parent compound, 5H-Dibenz[b,f]azepine, 10,11-dihydro-, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Substituted 10,11-dihydro-5H-dibenz[b,f]azepines, including 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine, are key synthons in the syntheses of various pharmaceutically active compounds such as imipramine, chlorimipramine, and desimipramine analogues. A facile synthesis method starting from commercially available 2-bromotoluenes or 2-nitrotoluenes is described (Jørgensen et al., 1999).

Antiarrhythmic Properties

  • Some derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine, including the compound , have shown antiarrhythmic activities. One such derivative, identified for clinical tests, demonstrated significant antiarrhythmic action in pharmacological investigations (Wunderlich et al., 1985).

Mass Spectral Studies

  • The compound's mass spectral fragmentation patterns have been extensively studied. These studies provide insights into fundamental processes in 5H-dibenz[b,f]azepines and dihydro-5H-dibenz[b,f]azepines, using metastable ion studies, exact mass measurements, and deuterated analogues (Al-Showaier et al., 1986).

Structural and Supramolecular Aspects

  • The structure of dibenz[b,f]azepine derivatives, closely related to the compound of interest, has been analyzed, showing how similar molecular structures can lead to different supramolecular assemblies. This understanding is crucial for the development of new drugs based on this framework (Acosta et al., 2015).

Application in Internal Standards for Mass Spectrometry

  • Deuterated internal standards of imipramine and its metabolites, closely related to 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine, have been synthesized. These standards are crucial for the accurate determination of imipramine and desipramine in biological fluids, highlighting the compound's relevance in analytical chemistry (Woodard & Craig, 1979).

Mechanism of Action

Mode of Action

It is known that it acts as an organic electrophile in the p4s10/acyloin reaction . The exact interaction with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3. For instance, it is soluble in chloroform and dichloromethane , and it is recommended to be stored at -20° C . These factors can affect how the compound interacts with its environment and its overall effectiveness.

Properties

IUPAC Name

11-benzyl-5,6,6-trideuteriobenzo[b][1]benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13,21,23H,14-15H2/i14D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCELQJUXTOVVAV-IOPCVUFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)CC4=CC=CC=C4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661799
Record name 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184982-52-2
Record name 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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